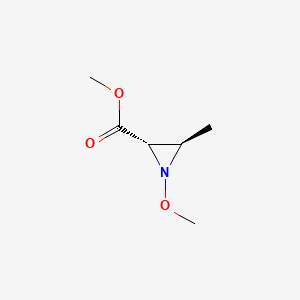
Acetamide, N-(4-hydroxy-3,5-dinitrophenyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-hydroxy-3,5-dinitrophenyl)-N-nitroso- is a complex organic compound characterized by the presence of nitroso, nitro, and hydroxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-hydroxy-3,5-dinitrophenyl)-N-nitroso- typically involves the nitrosation of N-(3,5-dinitro-4-hydroxyphenyl)acetamide. One common method employs tert-butyl nitrite as the nitrosating agent under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of Acetamide, N-(4-hydroxy-3,5-dinitrophenyl)-N-nitroso- may involve multi-step procedures starting from readily available raw materials such as nitrobenzene. The process includes nitration, reduction, and nitrosation steps, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-hydroxy-3,5-dinitrophenyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
Acetamide, N-(4-hydroxy-3,5-dinitrophenyl)-N-nitroso- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-hydroxy-3,5-dinitrophenyl)-N-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can form reactive intermediates, while the nitro groups can participate in redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(2-hydroxy-5-nitrophenyl)acetamide: A nitrated derivative with similar structural features.
N-(2-hydroxy-3-nitrophenyl)acetamide: Another nitrated derivative with different substitution patterns.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
146897-61-2 |
|---|---|
Molecular Formula |
C8H6N4O7 |
Molecular Weight |
270.157 |
IUPAC Name |
N-(4-hydroxy-3,5-dinitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H6N4O7/c1-4(13)10(9-15)5-2-6(11(16)17)8(14)7(3-5)12(18)19/h2-3,14H,1H3 |
InChI Key |
NLUYDMADEVWUBD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])N=O |
Synonyms |
N-nitroso-3,5-dinitroacetaminophen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)




